![molecular formula C18H16ClNO3 B4974616 1-[(4-chlorophenoxy)acetyl]-5-phenyl-2-pyrrolidinone](/img/structure/B4974616.png)
1-[(4-chlorophenoxy)acetyl]-5-phenyl-2-pyrrolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-chlorophenoxy)acetyl]-5-phenyl-2-pyrrolidinone, also known as CPP, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. CPP is a derivative of the naturally occurring compound γ-butyrolactone and is structurally similar to the neurotransmitter γ-hydroxybutyrate (GHB). CPP has been shown to have a range of biochemical and physiological effects that make it a promising candidate for further research.
Mecanismo De Acción
The exact mechanism of action of 1-[(4-chlorophenoxy)acetyl]-5-phenyl-2-pyrrolidinone is not fully understood, but it is thought to act on the GABAergic system in the brain. 1-[(4-chlorophenoxy)acetyl]-5-phenyl-2-pyrrolidinone has been shown to increase the release of GABA, an inhibitory neurotransmitter, which can lead to a decrease in neuronal activity and a reduction in inflammation.
Biochemical and Physiological Effects:
1-[(4-chlorophenoxy)acetyl]-5-phenyl-2-pyrrolidinone has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and sedative properties. 1-[(4-chlorophenoxy)acetyl]-5-phenyl-2-pyrrolidinone has also been shown to enhance memory and cognitive function, making it a promising candidate for the treatment of neurological disorders such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-[(4-chlorophenoxy)acetyl]-5-phenyl-2-pyrrolidinone in lab experiments is its ability to cross the blood-brain barrier, which allows it to act directly on the central nervous system. However, 1-[(4-chlorophenoxy)acetyl]-5-phenyl-2-pyrrolidinone is also known to be unstable in solution, which can make it difficult to work with in lab settings.
Direcciones Futuras
There are many potential future directions for research on 1-[(4-chlorophenoxy)acetyl]-5-phenyl-2-pyrrolidinone, including its use as a treatment for neurological disorders such as Alzheimer's disease and its potential as an anti-inflammatory agent. Other areas of research that could be explored include the development of more stable forms of 1-[(4-chlorophenoxy)acetyl]-5-phenyl-2-pyrrolidinone for use in lab experiments and the investigation of its potential as a treatment for addiction and other mental health disorders.
Métodos De Síntesis
1-[(4-chlorophenoxy)acetyl]-5-phenyl-2-pyrrolidinone can be synthesized through a multi-step process that involves the reaction of 4-chlorophenol with chloroacetyl chloride to form 4-chlorophenyl chloroacetate. This intermediate is then reacted with γ-butyrolactone in the presence of a base catalyst to form 1-[(4-chlorophenoxy)acetyl]-5-phenyl-2-pyrrolidinone.
Aplicaciones Científicas De Investigación
1-[(4-chlorophenoxy)acetyl]-5-phenyl-2-pyrrolidinone has been the subject of numerous scientific studies due to its potential therapeutic applications. Some of the areas of research that have been explored include its use as an anti-inflammatory agent, its potential as a treatment for alcohol addiction, and its ability to enhance memory and cognitive function.
Propiedades
IUPAC Name |
1-[2-(4-chlorophenoxy)acetyl]-5-phenylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3/c19-14-6-8-15(9-7-14)23-12-18(22)20-16(10-11-17(20)21)13-4-2-1-3-5-13/h1-9,16H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHLUQZKVLXAKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1C2=CC=CC=C2)C(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Chlorophenoxy)acetyl]-5-phenylpyrrolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

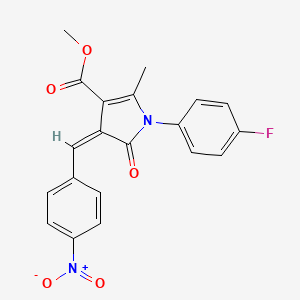
![1-bicyclo[2.2.1]hept-2-yl-4-(2,5-dimethylphenyl)piperazine](/img/structure/B4974542.png)

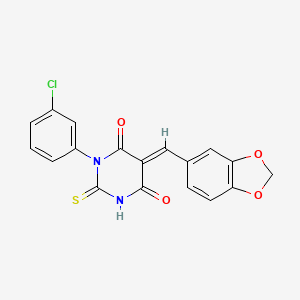

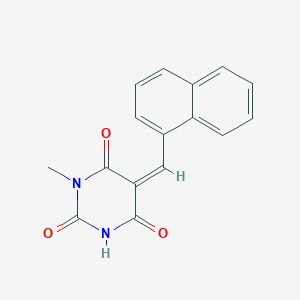
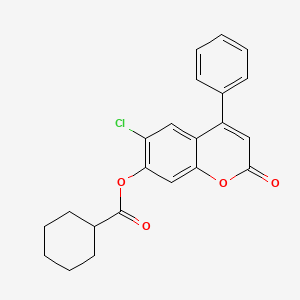
![2-[3-acetyl-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetamide](/img/structure/B4974598.png)

![2-(2-nitrophenoxy)-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4974611.png)
![9-[4-(allyloxy)-3-ethoxyphenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B4974624.png)
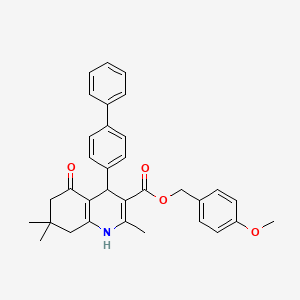
![N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B4974631.png)
![2,2'-[[5-(benzoylamino)-1,3-phenylene]bis(carbonylimino)]dibenzoic acid](/img/structure/B4974634.png)